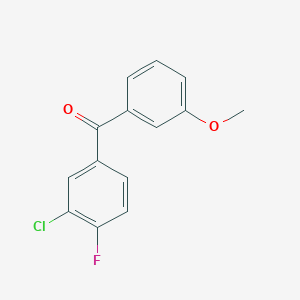

3-Chloro-4-fluoro-3'-methoxybenzophenone

Description

3-Chloro-4-fluoro-3'-methoxybenzophenone is a substituted benzophenone derivative characterized by a benzophenone backbone with chloro (Cl), fluoro (F), and methoxy (OCH₃) groups at the 3-, 4-, and 3'-positions, respectively. Benzophenones are widely studied for their diverse applications in pharmaceuticals, UV filters, and organic synthesis. The unique combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) substituents in this compound suggests distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-13(16)12(15)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNCHFCLGOLKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641483 | |

| Record name | (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-77-3 | |

| Record name | (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

3-chloro-4-fluorobenzoyl chloride+3-methoxybenzeneAlCl33-Chloro-4-fluoro-3’-methoxybenzophenone

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-3’-methoxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of benzophenone carboxylic acids.

Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

Applications in Pharmaceuticals

The incorporation of fluorine into organic compounds often enhances their biological activity and metabolic stability. In the context of pharmaceuticals, 3-chloro-4-fluoro-3'-methoxybenzophenone has been explored for its potential as a therapeutic agent . The fluorine atom can improve the binding affinity of drugs to their targets, making them more effective. For instance, fluorinated compounds have been shown to exhibit increased potency in various biological assays .

Case Study: Antiviral Properties

Research has indicated that derivatives of benzophenone compounds, including this compound, may possess antiviral properties. A study focusing on similar compounds demonstrated their ability to inhibit viral replication through specific interactions with viral proteins .

Cosmetic Applications

This compound is widely used in the cosmetic industry as a UV filter . Its ability to absorb ultraviolet radiation makes it an essential ingredient in sunscreens and skincare products, helping to prevent skin damage caused by UV exposure. The compound's effectiveness as a UV absorber is attributed to its strong absorption spectrum in the UV region .

| Application | Description |

|---|---|

| UV Filter | Protects skin from harmful UV radiation in cosmetics |

| Antiviral Agent | Potential therapeutic use against viral infections |

Material Science Applications

In material science, this compound has been investigated for its role as a photostabilizer in polymers. The incorporation of this compound into polymer matrices can enhance their resistance to UV degradation, thus extending the lifespan of products made from these materials.

Case Study: Photostabilization

A study demonstrated that adding this compound to polyvinyl chloride (PVC) significantly improved its resistance to UV light, reducing discoloration and maintaining mechanical properties over time .

Environmental Considerations

The environmental impact of fluorinated compounds is an area of growing concern. Studies have shown that while these compounds can enhance product efficacy, they may also pose risks due to their persistence in the environment and potential bioaccumulation . Therefore, ongoing research is crucial to understand their ecological implications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-3’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Fluoro-4'-methoxybenzophenone: Replacing the chloro group with fluorine at the 3-position reduces steric bulk but maintains electron-withdrawing effects. This substitution may enhance solubility in polar solvents compared to the chloro analog .

- 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone: Methyl groups at 3' and 5' positions introduce steric hindrance, which could reduce metabolic degradation but limit binding to planar biological targets .

Physical and Chemical Properties

The chloro and fluoro groups in 3-Chloro-4-fluoro-3'-methoxybenzophenone likely reduce electron density at the benzene ring, making it less reactive toward electrophilic substitution compared to analogs with only methoxy groups.

Key Research Findings

- Computational Studies: Density-functional theory (DFT) analyses suggest that exact exchange terms in functionals improve accuracy in predicting thermochemical properties of halogenated benzophenones .

- Environmental Persistence: Halogenated benzophenones, including chloro-fluoro derivatives, may exhibit longer environmental half-lives due to reduced biodegradability compared to non-halogenated analogs .

Biological Activity

3-Chloro-4-fluoro-3'-methoxybenzophenone (CAS No. 750633-77-3) is an organic compound belonging to the benzophenone family, characterized by its unique substituents: chloro, fluoro, and methoxy groups. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C14H10ClF O2

- Molecular Weight : 264.68 g/mol

- Structure : The structure consists of two aromatic rings connected by a carbonyl group, with specific substituents that influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically employs the Friedel-Crafts acylation reaction. Key steps include:

- Starting Materials : 3-chloro-4-fluorobenzoyl chloride and 3-methoxybenzene.

- Catalyst : Aluminum chloride (AlCl3) is used under anhydrous conditions.

- General Reaction Scheme :

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific case studies reported IC50 values indicating potent activity against breast and colon cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial cells or cancer cells, leading to cell death.

- Membrane Disruption : Interaction with cellular membranes may compromise their integrity, contributing to its antimicrobial effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.